4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione
CAS No.: 53711-78-7
Cat. No.: VC11611806
Molecular Formula: C8H5NO3
Molecular Weight: 163.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53711-78-7 |
|---|---|
| Molecular Formula | C8H5NO3 |
| Molecular Weight | 163.1 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Stereoelectronic Features
The compound’s fused bicyclic system consists of a pyridine ring annulated with a furan ring at the [3,4-b] position. The pyridine moiety contributes π-deficient aromaticity, while the furan ring introduces π-excessive character, creating a polarized electronic environment . X-ray crystallography of related furopyridines reveals nearly coplanar ring systems, with bond lengths indicative of localized double bonds at the carbonyl positions (C5=O: 1.21 Å; C7=O: 1.22 Å) . The methyl substituent at position 4 introduces steric effects that influence reactivity, as evidenced by reduced electrophilicity at adjacent carbon centers compared to non-methylated analogs.
Table 1: Key Molecular Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₅NO₃ |
| Molecular Weight | 163.13 g/mol |
| IUPAC Name | 4-Methylfuro[3,4-b]pyridine-5,7-dione |
| Topological Polar Surface Area | 67.4 Ų |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 0 |
Data derived from quantum mechanical calculations and experimental measurements confirm the compound’s low solubility in aqueous media (0.12 mg/mL at 25°C) but moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthetic Methodologies
Condensation-Cyclization Routes
A validated synthesis begins with 2,3-pyridine dicarboxylic acid (PDA), which undergoes dehydration in acetic anhydride at 110°C for 3–4 hours to yield furo[3,4-b]pyridine-5,7-dione intermediates . Subsequent methylation at position 4 is achieved via Friedel-Crafts alkylation using methyl chloride in the presence of AlCl₃, with yields reaching 72–78% after purification by dichloromethane recrystallization .
Alternative Pathways
Recent advances employ microwave-assisted synthesis to reduce reaction times. For example, irradiating PDA with methylamine hydrochloride at 150 W for 15 minutes produces the target compound in 65% yield, albeit with lower regioselectivity . Comparative studies highlight trade-offs between conventional and microwave methods:
Table 2: Synthesis Method Comparison
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 4 hours | 15 minutes |
| Yield | 78% | 65% |
| Regioselectivity | >95% | 82% |
| Energy Consumption | High | Low |
Chemical Reactivity and Functionalization
Electrophilic Substitution
The furan ring’s electron-rich C2 and C3 positions undergo regioselective bromination using N-bromosuccinimide (NBS) in carbon tetrachloride, producing 2-bromo and 3-bromo derivatives at a 3:1 ratio . Nitration studies with fuming HNO₃ at 0°C preferentially functionalize the pyridine ring’s C6 position, attributed to the directing effects of the carbonyl groups .
Nucleophilic Additions
The carbonyl groups at C5 and C7 participate in nucleophilic reactions. Treatment with hydrazine hydrate yields hydrazone derivatives, which serve as precursors for heterocyclic expansions. For instance, refluxing with phosphorus oxychloride generates 5,8-dichloropyrido[2,3-d]pyridazine, a key intermediate for antitumor agent synthesis .
Industrial and Materials Science Applications
Organic Electronics
The compound’s extended π-system and electron-deficient pyridine ring make it a candidate for n-type organic semiconductors. Thin-film transistors fabricated with vacuum-deposited layers exhibit electron mobility of 0.12 cm²/V·s, comparable to fullerene derivatives .
Catalysis
Pd(II) complexes incorporating the compound as a bidentate ligand show enhanced activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) of 12,500 compared to 9,800 for bipyridine-based catalysts .
Future Research Directions
Mechanistic Studies
The precise role of the methyl group in modulating reactivity remains underexplored. Isotopic labeling (e.g., ¹³C-methyl) could elucidate its electronic effects through NMR and kinetic isotope effect studies.
Drug Delivery Systems
Functionalization with polyethylene glycol (PEG) chains may improve aqueous solubility for biomedical applications. Preliminary molecular dynamics simulations predict a 40% increase in solubility with PEG-2000 conjugation.
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